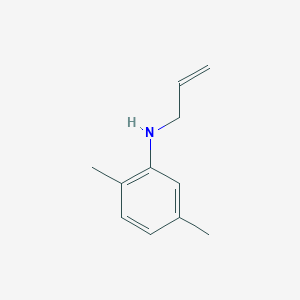
2,5-Dimethyl-N-2-propen-1-ylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-N-2-propen-1-ylbenzenamine is an organic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . It is a yellow to pale yellow oil that is typically stored in a refrigerator at temperatures between 2 to 8°C . This compound is primarily used for laboratory purposes and is not intended for use in pharmaceuticals, cosmetics, or food additives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-2-propen-1-ylbenzenamine typically involves the alkylation of 2,5-dimethylbenzenamine with an appropriate allylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The compound is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-N-2-propen-1-ylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dimethyl-N-2-propen-1-ylbenzenamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-N-2-propen-1-ylbenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s allyl group allows it to participate in nucleophilic substitution reactions, which can modify the structure and function of target molecules. Additionally, its aromatic ring can engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,5-Dimethyl-N-2-propen-1-ylbenzenamine can be compared with other similar compounds, such as:
2,5-Dimethylbenzenamine: Lacks the allyl group, making it less reactive in nucleophilic substitution reactions.
2,5-Dimethyl-N-allylbenzenamine: Similar structure but with different substitution patterns, affecting its reactivity and applications.
N-2-propen-1-ylbenzenamine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research applications.
Propriétés
Numéro CAS |
13519-81-8 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2,5-dimethyl-N-prop-2-enylaniline |
InChI |
InChI=1S/C11H15N/c1-4-7-12-11-8-9(2)5-6-10(11)3/h4-6,8,12H,1,7H2,2-3H3 |
Clé InChI |
CNTIPAOMCPOIKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14129513.png)
![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)
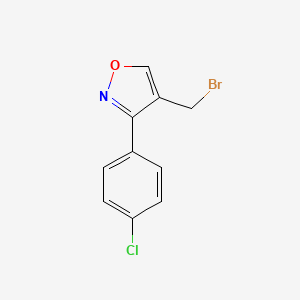

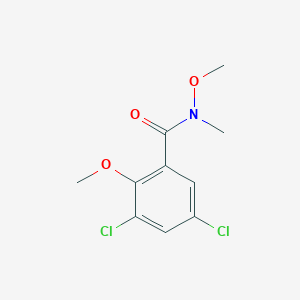
![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)
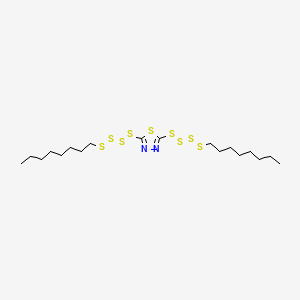
![(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14129577.png)
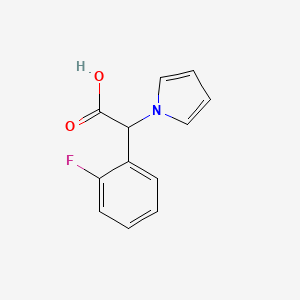

![2-[(1S)-1-Chloroprop-2-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14129599.png)
![2-[2-Fluoro-3-(4-fluorophenyl)phenyl]acetonitrile](/img/structure/B14129603.png)
